molecular formula C8H15N B166813 Piperidine, 2-(2-propenyl)-, (S)-(9CI) CAS No. 133294-33-4

Piperidine, 2-(2-propenyl)-, (S)-(9CI)

Cat. No.: B166813
CAS No.: 133294-33-4
M. Wt: 125.21 g/mol
InChI Key: ILOLJAYGPOJDHT-MRVPVSSYSA-N
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Description

Chemical Structure and Key Features "Piperidine, 2-(2-propenyl)-, (S)-(9CI)" is a chiral piperidine derivative with an (S)-configured stereocenter at the 2-position and a propenyl (allyl) substituent. The compound is part of a broader class of nitrogen-containing heterocycles, which are widely studied for their biological and chemical properties.

Properties

CAS No.

133294-33-4

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(2S)-2-prop-2-enylpiperidine

InChI

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,8-9H,1,3-7H2/t8-/m1/s1

InChI Key

ILOLJAYGPOJDHT-MRVPVSSYSA-N

SMILES

C=CCC1CCCCN1

Isomeric SMILES

C=CC[C@@H]1CCCCN1

Canonical SMILES

C=CCC1CCCCN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "Piperidine, 2-(2-propenyl)-, (S)-(9CI)" with structurally and functionally related piperidine derivatives. Key parameters include substituent effects, fluorophore integration, stereochemistry, and biological activity.

Structural Analogues with Modified Substituents

Compound Name Substituents/Modifications Molecular Weight Key Properties/Findings Reference
Piperidine, 2-(2-propenyl)-, (S)- 2-(propenyl), (S)-stereocenter ~155.25 g/mol Exhibits fluorescence when bound to c-MYC Pu22 G-quadruplex due to anthracene fluorophore. Critical N-phenyl ring for recognition .
Compound 7 (from ) Piperidine ring replaces N-phenyl - Lacks fluorescence despite >70% structural similarity; highlights N-phenyl's role in stacking with DNA .
Piperidine, 4-(2-benzofuranyl)-1-ethyl- Benzofuranyl substituent, ethyl group ~229.29 g/mol Heteroaromatic benzofuranyl group may enhance π-π interactions but reduces fluorescence compared to anthracene .
2-(4-Bromophenyl)-1-(2-propenyl)piperidine Bromophenyl substituent, propenyl ~280.18 g/mol Bromine’s electron-withdrawing effect alters electronic properties; used in analytical research .

Fluorophore-Integrated Analogues

The anthracene ring in "Piperidine, 2-(2-propenyl)-, (S)-(9CI)" acts as a fluorophore, enabling fluorescence upon binding to G-quadruplex DNA. Comparisons with other fluorophore-containing derivatives reveal:

  • Compounds 3–4 () : Smaller aromatic rings (e.g., benzene) fail to generate fluorescence, emphasizing the necessity of a large stacking surface (anthracene) for signal generation .
  • Compound 6 () : Similar conjugated system size as 9CI but altered substitution on the anthracene ring leads to diminished fluorescence, indicating positional sensitivity in DNA interactions .
  • Compound 5 (assumed as 9CI) : Retains strong fluorescence due to optimal stacking between anthracene and G-quartet, unlike analogues with triazine or piperidine substitutions .

Stereochemical and Chiral Analogues

Stereochemistry significantly impacts activity:

  • (8aR)-Piperidine β-enaminoketones (): Chiral piperidine derivatives synthesized via condensation with (S)-phenylglycinol show high enantioselectivity. The (S)-configuration in "Piperidine, 2-(2-propenyl)-, (9CI)" likely confers similar specificity in biomolecular recognition .
  • 4-Aminopiperidine (): Substitution at the 4-position with an amine group enhances CO2 absorption capacity, illustrating how functional group placement alters chemical behavior .

Electronic and Reactive Analogues

Electron-withdrawing or donating groups modify reactivity:

  • Piperidine, 3,5-dimethyl-1-(trifluoroacetyl)- (9CI) : Trifluoroacetyl group increases lipophilicity and stability, differing from the polarizable propenyl substituent .

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